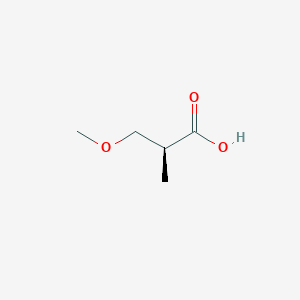

(2S)-3-methoxy-2-methylpropanoic acid

説明

“(2S)-3-methoxy-2-methylpropanoic acid” is a chemical compound with the CAS number 1315000-09-9 . It is used for research purposes .

Physical And Chemical Properties Analysis

The boiling point of “(2S)-3-methoxy-2-methylpropanoic acid” is not specified in the search results . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Pharmaceutical Synthesis

(2S)-3-methoxy-2-methylpropanoic acid: is utilized as an intermediate in the synthesis of Perindopril , an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and some types of chronic heart failure . The compound’s enantiopure form is critical for the activity of the drug, ensuring high potency and specificity.

Biocatalysis

The compound plays a role in multienzyme complex systems , which are a focus in synthetic biology due to their highly efficient overall catalytic ability . These complexes can catalyze the production of substrates in a continuous and efficient manner, with applications ranging from industrial biomanufacturing to the development of new biochemical synthesis pathways.

Organic Synthesis

In organic chemistry, (2S)-3-methoxy-2-methylpropanoic acid can be used to derive a variety of α-tetrasubstituted derivatives through diastereoselective α-alkylation of oxazolidinone . This process is valuable for creating complex molecules with high chiral purity, which are often required in pharmaceutical applications.

Enzyme Optimization

The acid’s derivatives are used in the optimization of enzymes for biochemical catalysis. For instance, optimizing trehalose synthase (TreS) to improve the conversion rate of trehalose, a sugar with various industrial and pharmaceutical applications .

Metabolic Pathway Engineering

The compound is involved in the modification of metabolic pathways in biological systems. By influencing the action of specific enzymes, it can help adapt metabolic pathways for better production of desired biochemicals .

Synthetic Biology

(2S)-3-methoxy-2-methylpropanoic acid: is significant in the field of synthetic biology for the construction of artificial multienzyme complexes. These complexes can be designed to perform specific cascade reactions, leading to the efficient production of target molecules .

Chemical Research

The compound is used in chemical research to study the properties and behaviors of β-amino acids and their derivatives. This research can lead to the development of new materials and drugs .

Enantioselective Synthesis

Lastly, (2S)-3-methoxy-2-methylpropanoic acid is crucial for enantioselective synthesis processes, which are essential for creating medications that are safe and effective for human use. The enantiopure form of a drug can significantly influence its therapeutic efficacy and safety profile .

Safety And Hazards

“(2S)-3-methoxy-2-methylpropanoic acid” should be handled with care. It is recommended to keep the product container or label at hand if medical advice is needed . It should be kept out of reach of children and should not be handled until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . More detailed safety and hazard information can be found in the search results .

特性

IUPAC Name |

(2S)-3-methoxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRULJUIQOAJPM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-methoxy-2-methylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)